6-{2-[2-(Aminomethoxy)phenyl]hydrazinylidene}-4-methylcyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{2-[2-(Aminomethoxy)phenyl]hydrazinylidene}-4-methylcyclohexa-2,4-dien-1-one is a complex organic compound with a molecular formula of C14H15N3O2 and a molecular weight of 257.288 g/mol . This compound is notable for its unique structure, which includes a hydrazone functional group and a conjugated diene system.
Preparation Methods
The synthesis of 6-{2-[2-(Aminomethoxy)phenyl]hydrazinylidene}-4-methylcyclohexa-2,4-dien-1-one typically involves the reaction of an appropriate aldehyde or ketone with hydrazine derivatives. The reaction conditions often require acidic or basic catalysts to facilitate the formation of the hydrazone linkage . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group into amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-{2-[2-(Aminomethoxy)phenyl]hydrazinylidene}-4-methylcyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s hydrazone group can interact with biological molecules, making it useful in biochemical assays and studies.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-{2-[2-(Aminomethoxy)phenyl]hydrazinylidene}-4-methylcyclohexa-2,4-dien-1-one involves its ability to form stable hydrazone linkages with carbonyl compounds. This interaction can inhibit or modify the activity of enzymes and other proteins that contain carbonyl functional groups. The molecular targets and pathways involved include enzyme inhibition and modulation of biochemical pathways related to carbonyl chemistry .
Comparison with Similar Compounds
Similar compounds include other hydrazones and conjugated dienes, such as:
- Benzaldehyde phenylhydrazone
- Acetophenone phenylhydrazone
- 2,4-Hexadien-1-one derivatives
Compared to these compounds, 6-{2-[2-(Aminomethoxy)phenyl]hydrazinylidene}-4-methylcyclohexa-2,4-dien-1-one is unique due to its specific substitution pattern and the presence of the aminomethoxy group, which can influence its reactivity and interaction with other molecules .
Properties
CAS No. |
89961-42-2 |
---|---|
Molecular Formula |
C14H15N3O2 |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
2-[[2-(aminomethoxy)phenyl]diazenyl]-4-methylphenol |
InChI |
InChI=1S/C14H15N3O2/c1-10-6-7-13(18)12(8-10)17-16-11-4-2-3-5-14(11)19-9-15/h2-8,18H,9,15H2,1H3 |
InChI Key |
QXFYLXITDXCMTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N=NC2=CC=CC=C2OCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.